molecular formula C17H25N3OS B6994724 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone

2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B6994724
M. Wt: 319.5 g/mol
InChI Key: NMXJVAVRXASVIE-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone is a complex chemical compound of significant interest due to its potential applications across various scientific fields. Its intricate structure comprises multiple functional groups, rendering it an excellent candidate for a wide range of chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. Commonly, the process begins with the formation of the bicyclo[2.2.1]heptane framework, followed by the introduction of the thiazole and piperazine groups through nucleophilic substitution and condensation reactions, respectively. Reagents such as thionyl chloride, p-toluenesulfonyl chloride, and various piperazine derivatives are often utilized. Reaction conditions vary but generally occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, production is optimized for yield and cost-efficiency. This involves large-scale batch reactors where precise control over temperature, pressure, and reagent concentrations are maintained. Catalysts may be employed to speed up the reactions and increase the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

  • Oxidation: Utilizing agents like potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminium hydride.

  • Substitution: Through nucleophilic substitution reactions using halogenated reagents.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol and dichloromethane. Conditions often involve refluxing for extended periods, under nitrogen or argon to avoid oxidation.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted variants, depending on the specific reactants and conditions used.

Scientific Research Applications

2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone has broad applications in various fields:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Potential use in probing biological pathways and molecular interactions.

  • Medicine: Investigated for its potential therapeutic properties in treating neurological disorders.

  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound's effects are primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows for specific binding and modulation of biological pathways, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

When compared to structurally related compounds, 2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone stands out due to its unique bicyclic framework coupled with the piperazine-thiazole moiety. Similar compounds include:

  • 1-[4-(2-Pyridylmethyl)piperazin-1-yl]ethanone

  • 1-[4-(2-Thiazolyl)piperazin-1-yl]butanone

These similar compounds differ mainly in their ring structures and functional groups, impacting their reactivity and applications.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c21-17(9-15-8-13-1-2-14(15)7-13)20-5-3-19(4-6-20)11-16-10-18-12-22-16/h10,12-15H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXJVAVRXASVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N3CCN(CC3)CC4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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